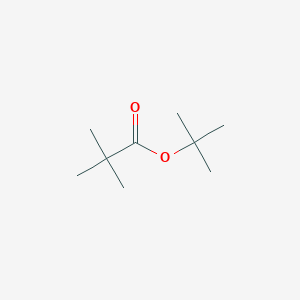

Tert-butyl pivalate

Description

BenchChem offers high-quality Tert-butyl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHFNALHLRWIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333947 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16474-43-4 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl pivalate, also known as tert-butyl 2,2-dimethylpropanoate, is a sterically hindered ester of significant interest in organic synthesis and pharmaceutical development. Its bulky tert-butyl groups on both the acyl and alkoxy sides of the ester linkage confer unique properties, including remarkable stability towards hydrolysis. This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl pivalate, along with experimental considerations for its synthesis and analysis.

Physical Properties

Tert-butyl pivalate is a clear, colorless liquid at room temperature, though it may darken during storage[1]. A definitive melting point is not commonly reported in the literature, with some sources indicating it as not applicable[2]. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of tert-Butyl Pivalate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| Boiling Point | 134-135 °C | [2][4] |

| Density | 0.813 g/cm³ | [2] |

| Flash Point | >62 °C (144 °F) | [4] |

| Refractive Index | 1.391-1.393 | [4] |

| Appearance | Clear colorless liquid | [1] |

| Solubility | Insoluble in water. | [5] |

Chemical Properties

Stability and Reactivity

Tert-butyl pivalate is stable under recommended storage conditions[6]. It should be stored away from oxidizing agents[6]. Due to the significant steric hindrance provided by the two tert-butyl groups, the ester is unusually resistant to hydrolysis, particularly under basic conditions[7]. This high stability is a key characteristic that makes it a useful protecting group in multi-step organic syntheses.

Hydrolysis

The hydrolysis of sterically hindered esters like tert-butyl pivalate is challenging. Standard basic hydrolysis conditions (e.g., aqueous sodium hydroxide) are often ineffective due to the difficulty of the hydroxide ion in accessing the electrophilic carbonyl carbon[7].

Acid-catalyzed hydrolysis is a more viable method for cleaving tert-butyl esters. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. For tert-butyl esters, an alternative AAL1 mechanism involving the formation of a stable tert-butyl carbocation is also possible under strongly acidic conditions.

More advanced methods for the hydrolysis of hindered esters have been developed, including the use of non-aqueous solvent systems and phase-transfer catalysts to enhance the reactivity of the nucleophile. For instance, a non-aqueous medium using sodium hydroxide in a mixture of methanol and dichloromethane has been shown to be effective for the saponification of sterically hindered esters at room temperature[8]. Another approach involves the use of potassium tert-butoxide and water in DMSO[9].

Experimental Protocols

Synthesis of tert-Butyl Pivalate

A common method for the synthesis of tert-butyl pivalate is the esterification of pivalic acid with tert-butanol. Due to the steric hindrance of both reactants, direct Fischer esterification under acidic conditions can be slow. A more efficient method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Representative Experimental Protocol for DCC/DMAP-Mediated Esterification:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pivalic acid (1.0 equivalent), tert-butanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure tert-butyl pivalate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tert-butyl pivalate.

Analysis of tert-Butyl Pivalate

Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for the analysis of tert-butyl pivalate.

Representative Gas Chromatography (GC) Protocol:

-

Instrument: Agilent 7890A GC system or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a dilute solution of tert-butyl pivalate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Expected Retention Time: The retention time will depend on the specific column and conditions but will be characteristic of the compound.

Representative Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR (400 MHz, CDCl₃):

-

The spectrum is expected to show two singlets.

-

A singlet at approximately δ 1.2 ppm corresponding to the nine protons of the pivaloyl tert-butyl group (-C(CH₃)₃).

-

A singlet at approximately δ 1.4 ppm corresponding to the nine protons of the ester tert-butyl group (-OC(CH₃)₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The spectrum will show characteristic signals for the quaternary carbons and the methyl carbons.

-

A signal for the carbonyl carbon will be observed in the downfield region (around δ 177 ppm).

-

Signals for the quaternary carbons of the tert-butyl groups will appear around δ 80 ppm and δ 39 ppm.

-

Signals for the methyl carbons will be observed in the upfield region (around δ 27 ppm).

-

Mandatory Visualization

The synthesis of tert-butyl pivalate from pivalic acid and tert-butanol using DCC and DMAP can be represented by the following logical relationship diagram.

Caption: Synthesis of tert-butyl pivalate via DCC coupling.

Conclusion

Tert-butyl pivalate is a sterically hindered ester with notable stability, making it a valuable compound in various applications within organic chemistry and drug development. Its physical and chemical properties are dictated by the bulky tert-butyl groups, which influence its reactivity, particularly its resistance to hydrolysis. The synthesis and analysis of tert-butyl pivalate can be achieved through established organic chemistry techniques, with careful consideration of the steric hindrance of the molecule. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field.

References

- 1. 16474-43-4 | CAS DataBase [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Tert-butyl pivalate | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. T-BUTYL PIVALATE [chembk.com]

- 5. tert-BUTYL PEROXYPIVALATE | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl pivalate, 98% | Fisher Scientific [fishersci.ca]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. scite.ai [scite.ai]

Tert-butyl pivalate CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl pivalate, a sterically hindered ester of significant interest in organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a protective group. Detailed experimental protocols and visual workflows are provided to support researchers in its practical application.

Chemical Identity and Properties

Tert-butyl pivalate, also known as tert-butyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by the presence of two bulky tert-butyl groups attached to the carbonyl and oxygen atoms of the ester functional group.

CAS Number: 16474-43-4[1]

Molecular Formula: C₉H₁₈O₂[1]

Physicochemical Data

A summary of the key physicochemical properties of tert-butyl pivalate is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 134-135 °C | [2] |

| Density | 0.813 g/mL | [2] |

| Refractive Index | 1.391-1.393 | [2] |

| Flash Point | >62 °C (144 °F) | [2] |

| Solubility | Insoluble in water | |

| Vapor Pressure | 5.65 mmHg at 25°C |

Spectral Data

-

GC-MS Analysis: The analysis of tert-butyl alcohol, a related compound, in gasoline-contaminated water has been performed using a Thermo Scientific PolarisQ GC-MS ion trap with a Tekmar 3100 Concentrator. Optimal conditions for similar analyses of tert-butyl pivalate could be adapted from these methods, which involve purge and trap techniques and specific temperature programs for the gas chromatograph.[3][4][5]

-

¹³C NMR: Spectral data is available in public databases such as PubChem.[1]

-

IR Spectra: FTIR and ATR-IR spectra are also available in public chemical databases.[1]

Synthesis of Tert-butyl Pivalate

The synthesis of tert-butyl pivalate can be achieved through several esterification methods. The choice of method often depends on the desired scale, purity, and available starting materials.

Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters, particularly those from sterically hindered alcohols like tert-butanol.[6][7] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve pivalic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure tert-butyl pivalate.

From Pivaloyl Chloride and Tert-butanol

An alternative method involves the reaction of pivaloyl chloride with tert-butanol in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of tert-butanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add pivaloyl chloride (1 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by vacuum distillation.

Applications in Organic Synthesis and Drug Development

Tert-butyl pivalate itself is primarily used as a pharmaceutical intermediate.[2] More broadly, the pivaloyl (Piv) group, which is the acyl moiety of tert-butyl pivalate, is a valuable protecting group for alcohols and amines in multi-step organic synthesis.[8]

Pivaloyl (Piv) Group as a Protecting Group

The pivaloyl group is a sterically bulky acyl protecting group that offers high stability to a wide range of reaction conditions, including acidic and oxidative environments.[9] It is substantially more stable than other acyl protecting groups like acetyl and benzoyl.[2]

Workflow for Protection and Deprotection of an Alcohol:

Experimental Protocol for Pivaloylation of a Primary Alcohol:

-

Dissolve the primary alcohol (1 equivalent) in anhydrous DCM.

-

Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.

-

Add pivaloyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Experimental Protocol for Deprotection of a Pivaloyl Ester:

Deprotection of the robust pivaloyl group often requires strong reducing agents or harsh basic conditions.

-

Using Lithium Aluminum Hydride (LiAlH₄):

-

Dissolve the pivaloyl-protected compound (1 equivalent) in anhydrous THF or diethyl ether.

-

Cool the solution to 0 °C and slowly add LiAlH₄ (2-3 equivalents).

-

Stir the reaction at room temperature or gentle reflux until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and wash with ether.

-

Dry the combined organic filtrates and concentrate to yield the deprotected alcohol.

-

Role in Prodrug Design

Pivalate esters are utilized in prodrug design to enhance the oral bioavailability of drugs containing hydroxyl or carboxyl groups.[10][11][12][13] The lipophilic pivaloyl group can mask polar functional groups, improving membrane permeability. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active parent drug.[10][11]

However, the release of pivalic acid can lead to the formation of pivaloylcarnitine, which is excreted in the urine.[14] Long-term administration of high doses of pivalate-generating prodrugs may deplete the body's carnitine stores, which is a consideration in drug development.[14]

Biological Significance

Currently, there is no evidence to suggest that tert-butyl pivalate is directly involved in biological signaling pathways. Its significance in the life sciences is primarily as a synthetic intermediate and a source of the pivaloyl protecting group in the synthesis of complex, biologically active molecules. The metabolic fate of pivalate-containing compounds is of interest in the context of prodrug design, as discussed above. The enzymatic hydrolysis of tert-butyl esters, including those of peptides, has been demonstrated using enzymes like subtilisin.[15][16]

Safety and Handling

Tert-butyl pivalate is a combustible liquid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Tert-butyl pivalate is a valuable compound in the toolkit of synthetic organic chemists and pharmaceutical scientists. Its physicochemical properties are well-defined, and its synthesis is achievable through standard esterification protocols. The primary utility of the pivaloyl group derived from this and related compounds lies in its robustness as a protecting group for alcohols and amines, enabling complex multi-step syntheses. While its application in prodrug design is established, careful consideration of the metabolic fate of the pivalate moiety is warranted. This guide provides the foundational knowledge and practical protocols to effectively utilize tert-butyl pivalate and the pivaloyl protecting group in a research and development setting.

References

- 1. Tert-butyl pivalate | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispec.co.th [scispec.co.th]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. hzdr.de [hzdr.de]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jns.edu.af [jns.edu.af]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. fiveable.me [fiveable.me]

- 14. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

- 16. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Pivaloyl (Piv) Protecting Group Introduction

For Researchers, Scientists, and Drug Development Professionals

The pivaloyl (Piv) group is a crucial protecting group in organic synthesis, prized for its steric bulk and stability across a wide range of reaction conditions. Its introduction, typically via the acylation of alcohols or amines, is a fundamental transformation in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the core mechanisms involved in the introduction of the pivaloyl protecting group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Reaction Mechanisms

The introduction of the pivaloyl group is achieved through the reaction of a nucleophile, typically an alcohol or an amine, with a pivaloylating agent. The two most common reagents for this purpose are pivaloyl chloride and pivalic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be uncatalyzed or, more commonly, catalyzed by a base such as pyridine or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[1]

The significant steric hindrance imparted by the tert-butyl group of the pivaloyl moiety plays a decisive role in the reactivity and selectivity of these reactions.[2] This steric bulk can lead to slower reaction rates compared to less hindered acylating agents but also allows for the selective protection of less sterically hindered functional groups.[3]

1. Uncatalyzed Pivaloylation

In the absence of a catalyst, the lone pair of electrons on the oxygen or nitrogen atom of the substrate directly attacks the electrophilic carbonyl carbon of the pivaloylating agent (pivaloyl chloride or pivalic anhydride). This initial nucleophilic attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (chloride or pivaloate). A final deprotonation step, often facilitated by another molecule of the substrate or a weak base, yields the pivaloylated product and a byproduct (hydrochloric acid or pivalic acid).[1]

2. Pyridine-Catalyzed Pivaloylation

Pyridine serves a dual role in this reaction. It acts as a mild base to neutralize the acidic byproduct (HCl), thereby driving the reaction to completion. Additionally, pyridine can function as a nucleophilic catalyst. It attacks the pivaloyl chloride to form a highly reactive N-pivaloylpyridinium ion. This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol or amine than pivaloyl chloride itself, leading to an accelerated reaction rate.[1]

3. 4-Dimethylaminopyridine (DMAP)-Catalyzed Pivaloylation

DMAP is a highly efficient nucleophilic catalyst for acylation reactions, often providing significantly faster reaction rates than pyridine.[4] Its enhanced catalytic activity is attributed to the greater nucleophilicity of the pyridine nitrogen, which is increased by the electron-donating dimethylamino group through resonance. The mechanism is analogous to the pyridine-catalyzed pathway but proceeds much more rapidly. DMAP attacks the pivaloylating agent to form a resonance-stabilized N-pivaloyldimethylaminopyridinium salt. This highly activated intermediate readily reacts with the nucleophile. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically added to scavenge the acidic byproduct.[2]

Data Presentation

The choice of pivaloylating agent, catalyst, and reaction conditions significantly impacts the efficiency of the pivaloylation reaction. The following tables summarize quantitative data for the introduction of the pivaloyl group under various conditions.

Table 1: Pivaloylation of Alcohols under Solvent- and Catalyst-Free Conditions with Pivaloyl Chloride [1]

| Alcohol Substrate | Steric Hindrance | Product | Time (min) | Yield (%) |

| Benzyl alcohol | Primary | Benzyl pivaloate | 10 | 95 |

| 1-Octanol | Primary | Octyl pivaloate | 15 | 94 |

| Cyclohexanol | Secondary | Cyclohexyl pivaloate | 30 | 92 |

| tert-Butanol | Tertiary | tert-Butyl pivaloate | 120 | 20 |

Table 2: Lewis Acid-Catalyzed Pivaloylation of a Sterically Hindered Tertiary Alcohol (1-Adamantanol) with Pivalic Anhydride [2]

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bi(OTf)₃ | 1 | CH₃CN | 25 | 2 | 98 |

| Sc(OTf)₃ | 1 | CH₃CN | 25 | 2 | 95 |

| In(OTf)₃ | 1 | CH₃CN | 25 | 2 | 85 |

| Cu(OTf)₂ | 1 | CH₃CN | 25 | 24 | 20 |

| Zn(OTf)₂ | 1 | CH₃CN | 25 | 24 | <5 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the introduction of the pivaloyl protecting group.

Protocol 1: General Procedure for Solvent- and Catalyst-Free Pivaloylation of Alcohols with Pivaloyl Chloride [1]

-

Materials:

-

Alcohol (1.0 mmol)

-

Pivaloyl chloride (1.2 mmol)

-

Round-bottom flask

-

Magnetic stir bar

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 mmol).

-

With stirring, add pivaloyl chloride (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated in Table 1.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Protocol 2: DMAP-Catalyzed Pivaloylation of a Secondary Alcohol (e.g., Cyclohexanol) with Pivaloyl Chloride [1]

-

Materials:

-

Cyclohexanol (1.0 mmol)

-

Pivaloyl chloride (1.1 mmol)

-

Triethylamine (1.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol)

-

Anhydrous dichloromethane (DCM) (5 mL)

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add cyclohexanol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add pivaloyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield cyclohexyl pivaloate.

-

Protocol 3: Bismuth(III) Triflate Catalyzed Pivaloylation of a Hindered Tertiary Alcohol (e.g., 1-Adamantanol) with Pivalic Anhydride [2]

-

Materials:

-

1-Adamantanol (1.0 mmol)

-

Pivalic anhydride (1.2 mmol)

-

Bismuth(III) triflate (Bi(OTf)₃) (0.01 mmol, 1 mol%)

-

Anhydrous acetonitrile (CH₃CN) (5 mL)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

To a round-bottom flask, add a stirred solution of 1-adamantanol (1.0 mmol) in anhydrous acetonitrile (5 mL).

-

Add pivalic anhydride (1.2 mmol) to the solution.

-

Add Bismuth(III) triflate (0.01 mmol) to the mixture.

-

Stir the reaction mixture at room temperature (25 °C) for 2 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

-

Mandatory Visualization

The following diagrams illustrate the key mechanistic pathways for the introduction of the pivaloyl protecting group.

Caption: Uncatalyzed pivaloylation mechanism.

Caption: Pyridine-catalyzed pivaloylation pathway.

Caption: DMAP-catalyzed pivaloylation workflow.

References

The Role of tert-Butyl Pivalate in Organic Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl pivalate, a sterically hindered ester, occupies a niche position in the landscape of organic synthesis. While not a frontline reagent for common transformations, its unique structural characteristics—a bulky tert-butyl group attached to both the acyl and alkoxy sides of the ester functionality—confer upon it significant stability and specific, albeit limited, applications. This technical guide provides an in-depth exploration of tert-butyl pivalate, moving beyond a simple catalog of reactions to offer a nuanced understanding of its properties, its relationship to the widely used pivaloyl (Piv) protecting group, and its potential, though less common, synthetic roles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling informed decisions regarding the use of this and related sterically hindered esters.

Introduction to tert-Butyl Pivalate

Tert-butyl pivalate, systematically named tert-butyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by the presence of two quaternary carbon centers flanking the ester linkage. This high degree of steric congestion is the defining feature of the molecule and dictates its chemical reactivity and physical properties.

Molecular Structure:

While the pivaloyl (Piv) group, (CH₃)₃C-C(=O)-, is a cornerstone of protecting group chemistry, tert-butyl pivalate itself is less frequently employed as a direct pivaloylating or tert-butylating agent. This is largely due to its reduced reactivity compared to more common reagents like pivaloyl chloride or pivalic anhydride. Nevertheless, an understanding of its properties is crucial for contexts in which it may be formed as a byproduct or used in specific applications demanding high stability.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. The following tables summarize key data for tert-butyl pivalate.

Table 1: Physical and Chemical Properties of tert-Butyl Pivalate

| Property | Value | Reference(s) |

| CAS Number | 16474-43-4 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 134-135 °C | [3] |

| Density | 0.813 g/mL | [3] |

| Refractive Index | 1.391-1.393 | [2] |

| Solubility | Insoluble in water |

Table 2: Spectroscopic Data of tert-Butyl Pivalate

| Spectrum | Key Features | Reference(s) |

| ¹H NMR | Singlet at ~1.2 ppm (9H, pivaloyl t-butyl); Singlet at ~1.4 ppm (9H, ester t-butyl) | |

| ¹³C NMR | Signals for quaternary carbons, carbonyl carbon, and methyl carbons | |

| IR (Neat) | Strong C=O stretch around 1725 cm⁻¹; C-O stretch around 1150 cm⁻¹ | [4] |

The Pivaloyl (Piv) Group in Protecting Group Chemistry

While tert-butyl pivalate is not the primary source, its acyl moiety, the pivaloyl (Piv) group, is a widely utilized protecting group for alcohols and amines in multi-step organic synthesis. The Piv group offers a unique combination of stability and selective removal conditions, making it invaluable in the synthesis of complex molecules.

The significant steric bulk of the pivaloyl group provides robust protection against a wide range of reaction conditions, including many nucleophilic and basic environments where less hindered esters like acetates would be cleaved.

Introduction of the Pivaloyl Group:

The introduction of the pivaloyl group is typically achieved using more reactive reagents such as pivaloyl chloride or pivalic anhydride.

-

Using Pivaloyl Chloride: This is a common and efficient method, often carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[5]

-

Using Pivalic Anhydride: This reagent can be used with a Lewis acid catalyst, such as scandium triflate, for the acylation of alcohols.[6]

Deprotection of the Pivaloyl Group:

Despite its stability, the pivaloyl group can be removed under specific conditions, allowing for the unmasking of the protected functional group at the desired stage of a synthesis.

-

Basic Hydrolysis: Strong basic conditions, such as treatment with NaOH or KOH in an alcoholic solvent, are often required.[7]

-

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can be used to reductively cleave pivaloate esters.

-

Nucleophilic Cleavage: Certain strong nucleophiles can also effect the deprotection.

The choice of deprotection method depends on the overall functionality of the molecule and the desired outcome.

Synthetic Applications of tert-Butyl Pivalate

Direct applications of tert-butyl pivalate in organic synthesis are not widely documented in the literature. Its lower reactivity compared to acyl halides and anhydrides makes it a less efficient acylating agent. However, its properties suggest potential roles in specific contexts.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.[8] Due to its steric hindrance, transesterification of tert-butyl pivalate is expected to be slow.

General Workflow for Acid-Catalyzed Transesterification:

Caption: Acid-catalyzed transesterification of tert-butyl pivalate.

Source of the tert-Butyl Cation in Friedel-Crafts Reactions

Pivaloyl chloride is known to undergo an anomalous Friedel-Crafts reaction, where it can decarbonylate to form a stable tert-butyl cation, leading to alkylation of the aromatic ring instead of acylation.[9] While less reactive, it is conceivable that under harsh Lewis acidic conditions, tert-butyl pivalate could also serve as a source of the tert-butyl cation.

Logical Relationship in Anomalous Friedel-Crafts Reaction:

Caption: Potential pathways in a Lewis acid-mediated reaction.

Experimental Protocols

Due to the limited use of tert-butyl pivalate as a reagent, detailed experimental protocols are scarce. However, a representative procedure for its synthesis is provided below.

Synthesis of tert-Butyl Pivalate

This procedure describes the esterification of pivalic acid with tert-butanol.

Reaction Scheme:

(CH₃)₃C-COOH + (CH₃)₃C-OH --[H⁺]--> (CH₃)₃C-COO-C(CH₃)₃ + H₂O

Materials and Reagents:

-

Pivalic acid

-

tert-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pivalic acid (1.0 eq) and an excess of tert-butanol (e.g., 3.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC analysis.

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure tert-butyl pivalate.

Table 3: Representative Data for tert-Butyl Pivalate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pivalic Acid | tert-Butanol | H₂SO₄ | None | Reflux | 12-24 | Variable |

Conclusion

Tert-butyl pivalate is a sterically encumbered ester whose primary significance in organic synthesis lies more in the properties it represents—stability and steric hindrance—than in its direct application as a reagent. While the pivaloyl group is a workhorse for protecting alcohols and amines, chemists typically turn to more reactive precursors like pivaloyl chloride for its installation. The limited reactivity of tert-butyl pivalate makes it a less favorable choice for acylation or tert-butylation reactions under standard conditions.

This guide has provided a comprehensive overview of the physical and chemical properties of tert-butyl pivalate, placed its acyl moiety within the important context of protecting group strategy, and explored its potential, though less common, synthetic roles. For the practicing chemist, tert-butyl pivalate serves as an important case study in how steric hindrance can dramatically influence reactivity, guiding the selection of more appropriate reagents for achieving desired synthetic transformations. Future research may yet uncover niche applications for this highly stable ester, particularly in areas requiring robust functional groups under harsh conditions.

References

- 1. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]

- 2. tert-BUTYL PEROXYPIVALATE | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. H53395.22 [thermofisher.com]

- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]

An In-depth Technical Guide to the Safe Handling of tert-Butyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl pivalate (CAS No. 16474-43-4), a common laboratory chemical. The following sections detail its physical and chemical properties, associated hazards, necessary precautions, and emergency procedures to ensure its safe use in a research and development setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of tert-butyl pivalate is foundational to its safe handling. These properties dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [1][2][3][4] |

| Molecular Weight | 158.24 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [2][6] |

| Boiling Point | 134 - 135 °C | [2][7] |

| Density | 0.813 g/mL | [7] |

| Vapor Pressure | 5.7 ± 0.3 mmHg at 25°C | [1] |

| Flash Point | 40.8 ± 9.7 °C | [1] |

| Refractive Index | 1.392 - 1.417 | [1][8] |

| Water Solubility | Insoluble | [9] |

Hazard Identification and Classification

tert-Butyl pivalate is classified as a combustible liquid, which presents a primary fire hazard if not handled and stored correctly.[10]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable liquids | Category 4 | Warning | Combustible liquid[10] |

NFPA 704 Diamond (for the closely related tert-Butyl Peroxypivalate, as a proxy):

-

Health (Blue): 3 - Can cause serious or permanent injury.

-

Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.

-

Instability (Yellow): 3 - Capable of detonation or explosive decomposition or reaction but requires a strong initiating source or must be heated under confinement before initiation.

-

Special (White): OX - Possesses oxidizing properties.

Note: This NFPA rating is for tert-butyl peroxypivalate and should be considered as a conservative estimate of the potential hazards of tert-butyl pivalate, which is not a peroxide but shares structural similarities.

Toxicological Data

The toxicological properties of tert-butyl pivalate have not been fully investigated.[10] As such, it should be handled with care, assuming it may have potential health effects.

| Exposure Route | Symptoms | First Aid Measures |

| Inhalation | May cause respiratory irritation. | Remove to fresh air. Get medical attention if symptoms occur.[10] |

| Skin Contact | May cause skin irritation. | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |

| Eye Contact | May cause eye irritation. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | May be harmful if swallowed. | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |

Currently, there is no specific information available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[10]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to mitigating the risks associated with tert-butyl pivalate.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. However, as a baseline, the following should be used:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact. Nitrile rubber gloves are a suitable option.[2]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[10] If ventilation is inadequate, a particle filter is recommended.[10]

4.2. Safe Handling Practices

-

Handle in a well-ventilated area.[11]

-

Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Take precautionary measures against static discharges.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid ingestion and inhalation.[10]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands before breaks and after work.[2]

4.3. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

-

Keep away from heat, sparks, and flame.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures

In the event of an emergency, follow these procedures.

5.1. Spills and Leaks

-

Remove all sources of ignition.[10]

-

Ensure adequate ventilation.[10]

-

Use personal protective equipment.[10]

-

For small spills, use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to clean up the spill.

-

Place the absorbed material into a suitable container for disposal.[10]

5.2. Fire-Fighting Measures

-

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish flames.

-

For larger fires, flood the area with water from a distance.[9]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

-

Containers may explode when heated.[10]

Experimental Protocol: Flash Point Determination (Example)

While the specific method used for the cited flash point of tert-butyl pivalate is not detailed in the provided resources, a common method for determining the flash point of a combustible liquid is the Pensky-Martens Closed-Cup Method (ASTM D93) .

Objective: To determine the lowest temperature at which the vapors of tert-butyl pivalate will ignite when an ignition source is introduced.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Calibrated thermometer

-

Ignition source (e.g., gas flame, electric igniter)

-

Sample of tert-butyl pivalate

Procedure:

-

Pour the tert-butyl pivalate sample into the test cup of the Pensky-Martens apparatus to the marked level.

-

Place the lid on the cup and insert the thermometer.

-

Begin heating the sample at a slow, constant rate.

-

Stir the sample to ensure uniform temperature distribution.

-

At regular temperature intervals, apply the ignition source to the opening in the cup lid.

-

Record the temperature at which a flash is observed inside the cup. This is the flash point.

-

Repeat the procedure for accuracy.

Visualizations

Diagram 1: Hierarchy of Controls for Handling tert-Butyl Pivalate

Caption: A diagram illustrating the hierarchy of safety controls for handling tert-butyl pivalate.

Diagram 2: Experimental Workflow for Flash Point Determination

Caption: A simplified workflow for determining the flash point of a combustible liquid.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for tert-butyl pivalate before use.

References

- 1. tert-Butyl pivalate | CAS#:16474-43-4 | Chemsrc [chemsrc.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. tert-Butyl pivalate, 98% | Fisher Scientific [fishersci.ca]

- 5. Tert-butyl pivalate | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 16474-43-4 | CAS DataBase [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. tert-butyl pivalate [stenutz.eu]

- 9. TERT-BUTYL PEROXYPIVALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Spectroscopic Profile of Tert-Butyl Pivalate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl pivalate (C9H18O2), a common ester utilized in various chemical research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of tert-butyl pivalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Tert-Butyl Pivalate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.45 | Singlet | 9H | (CH₃)₃C-O- |

| 1.19 | Singlet | 9H | (CH₃)₃C-C=O |

Table 2: ¹³C NMR Spectroscopic Data for Tert-Butyl Pivalate

| Chemical Shift (δ) ppm | Assignment |

| 177.2 | C=O (Ester Carbonyl) |

| 80.1 | (CH₃)₃C -O- |

| 38.7 | (C H₃)₃C-C =O |

| 28.3 | (CH₃)₃C-O- |

| 27.2 | (C H₃)₃C-C=O |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Tert-Butyl Pivalate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H Stretch (sp³ hybridized) |

| 1725 | Strong | C=O Stretch (Ester) |

| 1280 | Strong | C-O Stretch (Ester) |

| 1150 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of Tert-Butyl Pivalate

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158 | 5 | [M]⁺ (Molecular Ion) |

| 103 | 15 | [M - C₄H₉]⁺ |

| 85 | 20 | [C₅H₉O]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |

| 41 | 30 | [C₃H₅]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of tert-butyl pivalate (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum of neat tert-butyl pivalate (as a liquid film) is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of tert-butyl pivalate in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Relationship between Spectroscopic Methods and Structural Information

The following diagram illustrates how each spectroscopic technique provides unique information to elucidate the structure of tert-butyl pivalate.

Caption: Relationship between spectroscopic methods and derived structural information for tert-butyl pivalate.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines the typical workflow from sample preparation to data interpretation in a spectroscopic analysis.

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

Pivaloyl Chloride vs. Pivalic Anhydride: A Technical Guide to Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, particularly within drug development, the judicious selection of protecting groups for alcohols is paramount to achieving high yields and minimizing side reactions. The pivaloyl (Piv) group, a sterically bulky ester, offers robust protection due to its stability across a wide array of reaction conditions.[1] This technical guide provides an in-depth comparison of the two primary reagents used to install this group: pivaloyl chloride and pivalic anhydride.

Core Comparison of Reagents

The choice between pivaloyl chloride and pivalic anhydride is often dictated by the specific substrate, desired reaction conditions, and scalability of the synthesis.[2] Pivaloyl chloride is a highly reactive acylating agent, leading to faster reaction times.[2] Conversely, pivalic anhydride is less reactive and often considered safer, though it may require catalysts or harsher conditions to achieve comparable results.[2][3]

Quantitative Data Summary

| Feature | Pivaloyl Chloride | Pivalic Anhydride |

| Reactivity | High | Moderate |

| Typical Conditions | Pyridine, triethylamine, DMAP (catalyst) in CH₂Cl₂, THF, 0 °C to rt.[2] | Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), DMAP, or catalyst-free (neat, heat).[2][4] |

| Reaction Time | Generally faster.[2] | Can be slower, but catalyst-free protocols can be rapid with heating.[2] |

| Selectivity | Good for primary > secondary alcohols.[2][5] | Good for primary > secondary alcohols and aliphatic > phenolic alcohols.[2][6] |

| Byproducts | HCl (neutralized by base), pyridinium hydrochloride.[2] | Pivalic acid.[2] |

| Purification | Generally straightforward; byproducts are often salts that can be washed away.[2] | Can be challenging; unreacted pivalic anhydride has a high boiling point (193 °C), making its removal by distillation difficult on a larger scale.[2] |

| Side Reactions | Formation of alkyl chlorides, particularly in the presence of DMF.[2] | Fewer reported side reactions under standard conditions.[2] |

| Handling | Corrosive, flammable, and toxic liquid; reacts vigorously with water and alcohols.[2] | Less hazardous than pivaloyl chloride.[2] |

Reaction Mechanisms and Logical Workflows

The protection of an alcohol with either reagent proceeds via a nucleophilic acyl substitution mechanism. However, the specifics of the activation and the nature of the leaving group differ.

Pivaloyl Chloride Reaction Pathway

Pivaloyl chloride's high reactivity stems from the excellent leaving group ability of the chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7] The use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[8]

Caption: Reaction mechanism of alcohol protection using pivaloyl chloride.

Pivalic Anhydride Reaction Pathway

Pivalic anhydride is less electrophilic than pivaloyl chloride. Therefore, its reactions often require activation. This can be achieved through the use of Lewis acids, which coordinate to one of the carbonyl oxygens, increasing its electrophilicity.[3] Alternatively, catalyst-free conditions at elevated temperatures can be employed.[2]

Caption: Reaction mechanism of alcohol protection using pivalic anhydride.

General Experimental Workflow

The overall experimental workflow for alcohol protection is similar for both reagents, involving reaction setup, monitoring, workup, and purification.

Caption: A generalized experimental workflow for alcohol pivaloylation.

Experimental Protocols

The following are representative experimental protocols for the protection of a primary alcohol using both pivaloyl chloride and pivalic anhydride.

Protocol 1: Pivaloylation of Benzyl Alcohol with Pivaloyl Chloride

Materials:

-

Benzyl alcohol

-

Pivaloyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzyl alcohol (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add pivaloyl chloride (1.2 equiv) dropwise.[9]

-

Stir the reaction mixture at 0 °C for 30 minutes.[9]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.[9]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl pivaloate.[9]

Protocol 2: Pivaloylation of Benzyl Alcohol with Pivalic Anhydride (Catalyst-Free)

Materials:

-

Benzyl alcohol

-

Pivalic anhydride

Procedure:

-

To a stirred solution of benzyl alcohol (1 mmol), add pivalic anhydride (1.2 mmol).[2]

-

Heat the reaction mixture at 80 °C.[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

-

Upon completion of the reaction, cool the mixture to room temperature.[2]

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure pivaloate ester.[2]

Protocol 3: Pivaloylation of a Hindered Alcohol with Pivalic Anhydride and a Lewis Acid Catalyst

Materials:

-

1-Adamantanol

-

Pivalic anhydride

-

Bismuth(III) triflate (Bi(OTf)₃)

-

Anhydrous acetonitrile

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

To a stirred solution of 1-adamantanol (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add pivalic anhydride (1.2 mmol).[3]

-

Add Bismuth(III) triflate (0.01 mmol, 1 mol%) to the mixture.[3]

-

Stir the reaction mixture at room temperature (25 °C) for 2 hours.[3]

-

Monitor the reaction by TLC or GC-MS.[3]

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).[3]

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification if necessary.

Conclusion

Both pivaloyl chloride and pivalic anhydride are effective reagents for the protection of alcohols as pivaloate esters. Pivaloyl chloride is a more reactive agent that often leads to faster reactions and simpler purification of the desired product.[2] However, its high reactivity can sometimes lead to side reactions, and it requires careful handling due to its hazardous nature.[2] Pivalic anhydride is a less reactive and safer alternative that can be used under milder, catalyst-free conditions and often exhibits excellent selectivity.[2] The primary drawback is the potential difficulty in removing unreacted anhydride and the pivalic acid byproduct during purification.[2] The ultimate choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the alcohol substrate, the scale of the reaction, and the purification strategy.[2] For sensitive substrates or when avoiding harsh reagents is critical, pivalic anhydride may be the preferred choice. For more robust substrates where a rapid reaction and straightforward purification are desired, pivaloyl chloride is an excellent option, provided appropriate safety precautions are taken.[2]

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pivalic acid - Wikipedia [en.wikipedia.org]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 6. Collection - An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Pivaloyl Group: An In-depth Technical Guide to a Bulky Guardian in Chemical Synthesis and Drug Design

For Researchers, Scientists, and Drug Development Professionals

The pivaloyl group, a sterically demanding moiety derived from pivalic acid, plays a pivotal role in modern organic chemistry and medicinal chemistry. Its significant steric bulk, stemming from the quaternary carbon of the tert-butyl group, imparts unique properties that are strategically exploited in a variety of applications, from protecting functional groups in complex syntheses to modulating the pharmacokinetic profiles of therapeutic agents. This technical guide provides a comprehensive overview of the steric hindrance of the pivaloyl group, detailing its quantitative characterization, practical applications, and the experimental protocols to leverage its distinct attributes.

Quantifying the Steric Hindrance of the Pivaloyl Group

The steric bulk of the pivaloyl group is not merely a qualitative concept but can be described by several quantitative parameters. These parameters are crucial for predicting the influence of the pivaloyl group on reaction rates, equilibria, and molecular conformations. Due to the close structural similarity, the tert-butyl group's steric parameters are often used as a reliable proxy for the pivaloyl group.

Table 1: Steric and Conformational Parameters of the Pivaloyl Group and Related Substituents

| Parameter | Pivaloyl (tert-butylcarbonyl) | tert-Butyl | Isopropyl | Ethyl | Methyl | Reference |

| Taft Steric Parameter (E_s) | -1.74 (for tert-butyl) | -1.74 | -0.47 | -0.07 | 0.00 | [1][2] |

| A-Value (kcal/mol) | ~4.9 (for tert-butyl) | ~4.9 | 2.15 | 1.79 | 1.74 | [3][4] |

| Charton Steric Parameter (ν) | Value not readily available | 1.24 | 0.76 | 0.56 | 0.52 | [5] |

| Verloop Steric Parameters | ||||||

| L (Å) | Value not readily available | 4.11 | 3.16 | 3.16 | 2.59 | [6] |

| B1 (Å) | Value not readily available | 2.59 | 1.90 | 1.54 | 1.54 | [6] |

| B5 (Å) | Value not readily available | 2.59 | 2.87 | 2.02 | 1.54 | [6] |

Note: The Taft E_s and A-values for the pivaloyl group are often approximated by those of the tert-butyl group due to the similar steric environment around the quaternary center.

The Pivaloyl Group as a Protecting Group: A Bulwark in Synthesis

The primary application of the pivaloyl group's steric hindrance is in the protection of functional groups, particularly alcohols. The bulky nature of the pivaloyl group makes the resulting pivaloate ester highly resistant to a wide range of reaction conditions, including acidic and basic hydrolysis, and attack by various nucleophiles.[7] This stability allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the protected hydroxyl group.

Protection of Alcohols

The introduction of a pivaloyl group (pivaloylation) is typically achieved by reacting the alcohol with pivaloyl chloride or pivalic anhydride in the presence of a base.

References

- 1. Taft equation - Wikipedia [en.wikipedia.org]

- 2. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. [Application of Verloop parameters. Comparison with other steric parameters and problems of choice of parameter] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

The Pivotal Role of Pivaloyl Protecting Groups in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug development, the strategic use of protecting groups is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). Among these, the pivaloyl group, a sterically hindered acyl protecting group, has carved out a significant niche due to its unique combination of stability and selective reactivity. This technical guide provides a comprehensive overview of the applications of pivaloyl protecting groups, detailing their use in synthesis, their role in prodrug strategies to enhance bioavailability, and the potential physiological implications of their in vivo cleavage.

Core Applications: Protection and Prodrug Strategies

The pivaloyl (Piv) group, derived from pivalic acid, is primarily employed to protect hydroxyl and amino functionalities in multi-step syntheses. Its bulky tert-butyl moiety provides considerable steric hindrance, rendering the protected functional group stable across a wide range of reaction conditions where less hindered protecting groups might fail.[1][2] This robustness is a key advantage in complex synthetic routes.

Beyond its role as a transient shield, the pivaloyl group is a cornerstone of the pivaloyloxymethyl (POM) prodrug strategy.[3] This approach involves masking polar functional groups, such as phosphates or carboxylic acids, with a POM ester. This modification increases the lipophilicity of the parent drug, facilitating its passive diffusion across cell membranes and thereby enhancing its oral bioavailability.[3] Upon entering the systemic circulation or target cells, the POM group is cleaved by ubiquitous esterases, releasing the active drug.[4][5]

A prominent example of this strategy is pivampicillin, a pivaloyloxymethyl ester of ampicillin. This prodrug exhibits significantly enhanced oral absorption compared to its parent compound.[6] Other clinically successful drugs employing the POM strategy include the antiviral agents adefovir dipivoxil and cefditoren pivoxil.[7]

Quantitative Data on Pivaloyl Group Applications

To provide a clearer understanding of the practical advantages of using pivaloyl protecting groups, the following tables summarize key quantitative data from various studies.

Table 1: Comparative Oral Bioavailability of POM Prodrugs and Their Parent Drugs

| Drug | Parent Drug Oral Bioavailability (%) | POM Prodrug | POM Prodrug Oral Bioavailability (%) | Species | Reference(s) |

| Ampicillin | 2 | Pivampicillin | 31 | Horses | [8] |

| Ampicillin | 62 | Pivampicillin | 92 | Humans | [9] |

| Ampicillin | ~30-50 | Bacampicillin* | 86 | Humans | [9] |

| Adefovir | Low | Adefovir Dipivoxil | 59 | Humans | [10] |

| Cefditoren | Low | Cefditoren Pivoxil | ~15-20 (fasting), up to 70% with high-fat meal | Humans | [11] |

*Bacampicillin is another ester prodrug of ampicillin included for comparison.

Table 2: Stability of Acyl Protecting Groups to Hydrolysis

The steric bulk of the pivaloyl group significantly enhances its stability towards hydrolysis compared to less hindered acyl groups like acetyl and benzoyl.

| Ester | Relative Order of Hydrolysis Rate | Comments | Reference(s) |

| Acetyl (Ac) | Fastest | Most labile to basic hydrolysis. | [12] |

| Benzoyl (Bz) | Intermediate | More stable than acetyl. | [12] |

| Pivaloyl (Piv) | Slowest | Substantially more stable than other acyl protecting groups due to steric hindrance. | [1][13] |

Table 3: Carnitine Depletion with Pivalate-Generating Prodrugs

A significant consideration in the long-term use of pivalate-generating prodrugs is the potential for carnitine depletion. The liberated pivalic acid is primarily eliminated from the body as pivaloylcarnitine, which can deplete the body's carnitine stores.[14]

| Drug(s) | Dosage and Duration | Effect on Carnitine Levels | Patient Population | Reference(s) |

| Pivampicillin and Pivmecillinam | Long-term (6-24 months) | Total serum carnitine reduced to 3.7-14.0 µmol/L (reference: 25-66 µmol/L). Muscle carnitine reduced to 0.3-0.7 µmol/g (reference: 3-5 µmol/g). | 5 adults, 1 child | [8] |

| Pivampicillin and Pivmecillinam | Long-term | Mean total serum carnitine fell to 15% of pretreatment values. | 7 girls | [14] |

| Pivmecillinam | Short-term | Serum carnitine reduced to about 50% of initial values after a few days. | General | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of pivaloyl protecting groups. The following sections provide protocols for key transformations.

Protocol 1: Pivaloylation of a Primary Alcohol using Pivaloyl Chloride

This procedure details the protection of a primary alcohol, a common step in multi-step synthesis.

Materials:

-

Primary alcohol

-

Pivaloyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and pyridine (1.5 equiv) in DCM at 0 °C.

-

Add pivaloyl chloride (1.2 equiv) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pivaloate ester.

Representative yields for the pivaloylation of primary alcohols like benzyl alcohol and 1-octanol are typically high, often exceeding 90%.[16][17]

Protocol 2: Deprotection of an N-Pivaloylindole using LDA

The robustness of the pivaloyl group often necessitates strong conditions for its removal.

Materials:

-

N-pivaloylindole

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl

Procedure:

-

Dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., 40-45 °C).

-

Add LDA (2.0 equiv) dropwise.

-

Stir the reaction at this temperature until deprotection is complete (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

This method has been shown to provide high to excellent yields for the deprotection of a variety of N-pivaloylindoles.

Visualizing Key Processes with Pivaloyl Groups

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and mechanisms involving pivaloyl groups.

The Dane Salt Method for Penicillin Synthesis

The Dane salt method is a widely used industrial process for the synthesis of semi-synthetic penicillins like ampicillin. Pivaloyl chloride plays a crucial role in activating the protected amino acid side chain.

Mechanism of Action of Pivaloyloxymethyl (POM) Prodrugs

This diagram illustrates the intracellular activation of a POM prodrug, a critical concept in enhancing drug delivery.

Synthetic Workflow for Adefovir Dipivoxil

This diagram outlines a general synthetic route to the antiviral prodrug adefovir dipivoxil, highlighting the introduction of the pivaloyloxymethyl groups.

Conclusion

The pivaloyl protecting group is a versatile and powerful tool in the arsenal of the medicinal chemist. Its steric bulk provides exceptional stability, enabling complex synthetic transformations, while its application in the form of pivaloyloxymethyl prodrugs offers a proven strategy to overcome poor oral bioavailability. However, researchers and drug development professionals must remain cognizant of the potential for carnitine depletion with long-term use of pivalate-generating prodrugs and consider this during the drug design and clinical development phases. A thorough understanding of the chemistry and biological implications of the pivaloyl group is essential for its effective and safe application in the development of new therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A clinical comparison of ampicillin, ampicillin esters (bacampicillin and pivampicillin) and amoxycillin in acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Slow replenishment of carnitine level after long-term treatment with pivampicillin/pivmecillinam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. Comparative clinical study on the absorption of orally administered amoxycillin and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 13. Effects of the ester moiety on stereoselective hydrolysis of several propranolol prodrugs in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Pivaloyl Protection of Primary Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. The pivaloyl (Piv) group stands out as a robust and sterically hindered protecting group for alcohols, offering excellent stability across a wide spectrum of reaction conditions, including acidic and oxidative environments.[1] Its bulky nature makes it particularly well-suited for the selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols.[2] This document provides detailed experimental procedures for the pivaloyl protection of primary alcohols using pivaloyl chloride, a summary of relevant quantitative data, and a workflow diagram to guide researchers in applying this essential synthetic methodology.

Data Presentation: Pivaloylation of Primary Alcohols

The following table summarizes representative yields and reaction times for the pivaloylation of various primary alcohols. The use of pivaloyl chloride in the presence of a base like pyridine is a common and effective method.[2] Additionally, catalyst-free conditions have been shown to be highly efficient, particularly for reactive primary alcohols.[3][4]

| Alcohol Substrate | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| General Primary Alcohol | Pivaloyl Chloride | Pyridine | Dichloromethane | 0 to rt | 2.5 - 4.5 h | >90 | [2] |

| Benzyl Alcohol | Pivaloyl Chloride | None | None | Room Temp. | 10 min | 95 | BenchChem |

| 1-Octanol | Pivaloyl Chloride | None | None | Room Temp. | 15 min | 94 | BenchChem |

Experimental Protocols

Protocol 1: General Procedure for Pivaloyl Protection of a Primary Alcohol using Pivaloyl Chloride and Pyridine

This protocol outlines a general and widely applicable method for the pivaloylation of a primary alcohol.[2]

Materials:

-

Primary alcohol (1.0 equiv)

-

Pivaloyl chloride (1.2 equiv)

-

Pyridine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 equiv) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-